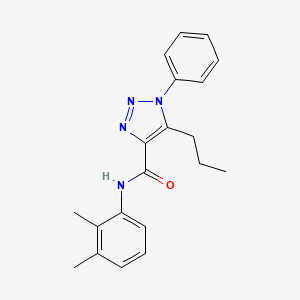
N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cycloadditions and Fragmentation Studies
Research has investigated the cycloadditions and fragmentation of related 1,2,3-triazole compounds. For example, Ghose and Gilchrist (1991) explored [2 + 2] cycloadditions of lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles. These studies are crucial for understanding the chemical behavior and potential applications of triazole derivatives, including N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide in synthetic chemistry (Ghose & Gilchrist, 1991).
Fluorescent Molecular Probes
Diwu et al. (1997) developed new fluorescent solvatochromic dyes, which are relevant for the study of this compound, as it shares structural similarities with these compounds. These fluorescent dyes have applications in biological studies and can be used to develop ultra-sensitive fluorescent molecular probes for various biological events and processes (Diwu et al., 1997).
Cholinesterase Inhibition and Molecular Docking
Riaz et al. (2020) synthesized new N-aryl derivatives of triazole compounds and evaluated their potential as cholinesterase inhibitors. These studies are significant for understanding the potential biological activities of triazole derivatives like this compound, especially in the context of neurological disorders (Riaz et al., 2020).
Synthesis of 1,2,4-Triazoles
Jing (2004) conducted a study on the synthesis of 1,2,4-triazoles, which can be related to the synthesis of this compound. These synthetic methods are essential for producing such compounds for further research and application in various fields (Jing, 2004).
Antitumor Properties
Several studies have explored the antitumor properties of triazole derivatives. For instance, Stevens et al. (1984) and Iradyan et al. (2001) investigated the antitumor activities of different triazole compounds. These findings can provide insights into the potential anticancer applications of this compound (Stevens et al., 1984); (Iradyan et al., 2001).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-9-18-19(22-23-24(18)16-11-6-5-7-12-16)20(25)21-17-13-8-10-14(2)15(17)3/h5-8,10-13H,4,9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLDVAVPVHFHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)

![ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.0^{2,11}.0^{3,8}.0^{15,20}]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate](/img/structure/B2583319.png)
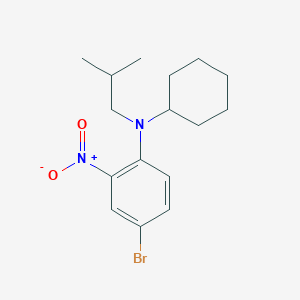
![1-(3,4-dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2583322.png)

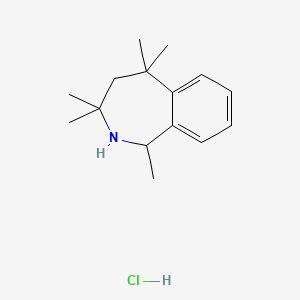
![1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2583325.png)
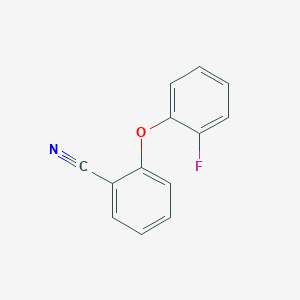
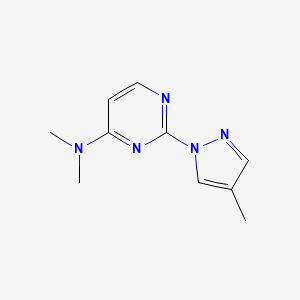
![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2583330.png)
![7-Fluoro-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2583333.png)
![1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2583334.png)
![2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide](/img/structure/B2583337.png)
